(E)-Ethyl 3-(3-hydroxy-4-methoxyphenyl)acrylate (E)-Ethyl 3-(3-hydroxy-4-methoxyphenyl)acrylate (E)-Ethyl 3-(3-hydroxy-4-methoxyphenyl)acrylate is a natural product found in Ligularia subspicata and Camptacra gracilis with data available.
Brand Name: Vulcanchem
CAS No.: 155401-23-3
VCID: VC21264401
InChI: InChI=1S/C12H14O4/c1-3-16-12(14)7-5-9-4-6-11(15-2)10(13)8-9/h4-8,13H,3H2,1-2H3/b7-5+
SMILES: CCOC(=O)C=CC1=CC(=C(C=C1)OC)O
Molecular Formula: C12H14O4
Molecular Weight: 222.24 g/mol

(E)-Ethyl 3-(3-hydroxy-4-methoxyphenyl)acrylate

CAS No.: 155401-23-3

Cat. No.: VC21264401

Molecular Formula: C12H14O4

Molecular Weight: 222.24 g/mol

* For research use only. Not for human or veterinary use.

(E)-Ethyl 3-(3-hydroxy-4-methoxyphenyl)acrylate - 155401-23-3

Specification

CAS No. 155401-23-3
Molecular Formula C12H14O4
Molecular Weight 222.24 g/mol
IUPAC Name ethyl (E)-3-(3-hydroxy-4-methoxyphenyl)prop-2-enoate
Standard InChI InChI=1S/C12H14O4/c1-3-16-12(14)7-5-9-4-6-11(15-2)10(13)8-9/h4-8,13H,3H2,1-2H3/b7-5+
Standard InChI Key ONOCGKVKAPMGRX-FNORWQNLSA-N
Isomeric SMILES CCOC(=O)/C=C/C1=CC(=C(C=C1)OC)O
SMILES CCOC(=O)C=CC1=CC(=C(C=C1)OC)O
Canonical SMILES CCOC(=O)C=CC1=CC(=C(C=C1)OC)O

Introduction

Chemical Identity and Nomenclature

(E)-Ethyl 3-(3-hydroxy-4-methoxyphenyl)acrylate is an organic compound belonging to the class of cinnamic acid derivatives. It is characterized by a phenyl ring substituted with hydroxy and methoxy groups, connected to an ethyl ester through an acrylate moiety. The "(E)" designation indicates the trans configuration of the double bond in the acrylate segment .

Identification Parameters

ParameterValue
CAS Number115610-31-6
Alternative CAS Number155401-23-3
PubChem CID21080040
Molecular FormulaC12H14O4
Molecular Weight222.24 g/mol
IUPAC Nameethyl (E)-3-(3-hydroxy-4-methoxyphenyl)prop-2-enoate

The compound is also known by several synonyms including Ethyl (E)-3'-hydroxy-4'-methoxycinnamate and (E)-3-(3-Hydroxy-4-methoxyphenyl)-2-propenoic acid ethyl ester . These alternative names reflect various systematic naming conventions while describing the same molecular structure.

Structural Characteristics

Molecular Structure

The chemical structure of (E)-Ethyl 3-(3-hydroxy-4-methoxyphenyl)acrylate features a benzene ring with hydroxy and methoxy substituents at positions 3 and 4, respectively. This substituted phenyl ring is connected to an ethyl ester group via a trans-configured double bond (acrylate moiety) .

Chemical Representation

The compound can be represented using various chemical notations:

Notation TypeRepresentation
SMILESCCOC(=O)/C=C/C1=CC(=C(C=C1)OC)O
InChIInChI=1S/C12H14O4/c1-3-16-12(14)7-5-9-4-6-11(15-2)10(13)8-9/h4-8,13H,3H2,1-2H3/b7-5+
InChIKeyONOCGKVKAPMGRX-FNORWQNLSA-N

These standard chemical notations allow for precise digital representation of the compound's structure in chemical databases and literature .

Natural Occurrence

(E)-Ethyl 3-(3-hydroxy-4-methoxyphenyl)acrylate has been reported to occur naturally in certain plant species, specifically Ligularia subspicata and Camptacra gracilis . The presence of this compound in these plants suggests potential biological roles in plant defense mechanisms or secondary metabolism pathways.

The compound belongs to a larger family of phenylpropanoid derivatives, which are widely distributed in the plant kingdom and often serve important physiological functions. Its structural similarity to ferulic acid derivatives indicates potential relationships within plant biochemical pathways involving cinnamic acid metabolites .

Chemical Properties and Reactions

Reactive Functional Groups

The structure of (E)-Ethyl 3-(3-hydroxy-4-methoxyphenyl)acrylate contains several reactive functional groups that influence its chemical behavior:

  • The phenolic hydroxyl group (3-position) can participate in hydrogen bonding and is susceptible to oxidation reactions

  • The methoxy group (4-position) influences electron distribution in the aromatic ring

  • The α,β-unsaturated ester moiety can undergo various addition reactions at the double bond

  • The ethyl ester group is susceptible to hydrolysis and transesterification reactions

These functional groups provide multiple sites for chemical modifications and reactions, making the compound versatile for synthetic applications.

Related Compounds and Derivatives

The compound is structurally related to several other important compounds, particularly derivatives of ferulic acid. Understanding these relationships helps position this compound within the broader context of phenylpropanoid chemistry.

Structural Relatives

CompoundCAS NumberRelationship to Target Compound
Ferulic Acid1135-24-6Core structure with different substitution pattern
(E)-3-(4-hydroxy-3-methoxyphenyl)acrylaldehyde458-36-6Contains aldehyde instead of ethyl ester
(E)-isopropyl 3-(4-hydroxy-3-methoxyphenyl)acrylate59831-94-6Contains isopropyl ester instead of ethyl ester
(E)-3-(4-hydroxy-3-methoxy-phenyl)acrylic acid methyl ester22329-76-6Contains methyl ester instead of ethyl ester
Sodium (E)-3-(3-hydroxy-4-methoxyphenyl)acrylate110993-57-2Sodium salt derivative

These related compounds share the core cinnamic acid structure but differ in their substitution patterns or functional groups . The subtle structural differences often translate to distinct physical properties, biological activities, and applications.

Biological Activity and Applications

Research Applications

The compound may have applications in:

  • Organic synthesis as a building block for more complex molecules

  • Pharmaceutical research exploring antioxidant and enzyme inhibition properties

  • Structure-activity relationship studies of cinnamic acid derivatives

  • Natural product chemistry investigations

Analytical Characterization

Spectroscopic Properties

Spectroscopic methods are essential for the identification and characterization of (E)-Ethyl 3-(3-hydroxy-4-methoxyphenyl)acrylate. Based on data from related compounds, typical spectroscopic features might include:

  • IR spectroscopy: Characteristic bands for carbonyl stretching (approximately 1700-1720 cm-1), C-O stretching (approximately 1160-1200 cm-1), and aromatic C=C stretching

  • NMR spectroscopy: Distinctive signals for aromatic protons, olefinic protons (with characteristic coupling constants for trans configuration), methoxy protons, and ethyl ester protons

  • Mass spectrometry: Molecular ion peak corresponding to the molecular weight of 222.24 g/mol and fragmentation pattern typical of substituted cinnamates

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